5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol
Overview
Description
The compound of interest, 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol, is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. The presence of a chlorophenyl group and a thiol (–SH) group in the molecule suggests potential for interactions that could be exploited in various chemical applications. While the exact compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and analyzed, providing insights into the behavior and properties that could be extrapolated to the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from basic aromatic acids or esters. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives started from 4-chlorobenzoic acid, undergoing esterification, hydrazination, salt formation, and cyclization to afford the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . Another example is the synthesis of a bicyclic thiohydantoin fused to pyrrolidine compound, which involved the cyclization reaction of dimethyl 5,5-diphenylpyrrolidine-2,4-dicarboxylate and 4-chlorophenyl isothiocyanate . These methods highlight the versatility of synthetic approaches that can be adapted to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using techniques such as X-ray diffraction (XRD), NMR, FT-IR, and MS. For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized, revealing an orthorhombic space group and specific unit cell parameters . Similarly, the crystal structure of 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole was solved, showing that the phenyl rings and the imidazole ring are planar . These analyses provide a foundation for understanding the geometric and electronic structure of the compound of interest.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored in various studies. For instance, the antimicrobial activity of a novel bicyclic thiohydantoin compound was assessed against several bacterial strains, indicating its potential as an antibacterial agent . Additionally, the antiviral activity of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives was evaluated, with some derivatives showing anti-tobacco mosaic virus activity . These findings suggest that the compound of interest may also exhibit significant biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been determined through experimental and theoretical methods. Density functional theory (DFT) calculations were used to study the electronic properties of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, including the analysis of frontier molecular orbitals and molecular electrostatic potential maps . The acid dissociation constants of a related compound were determined using potentiometric titration, which is crucial for understanding the compound's behavior in different pH environments . These studies provide insights into the stability, solubility, and reactivity of the compound of interest.
Scientific Research Applications
Antioxidant Potential
5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, a related compound, has been studied for its antioxidant potential. It was found to have significant reducing potential, potentially translating into antioxidant activity. This compound was effective in various assays, indicating its capability to induce endogenous defense systems and prevent radical chain reactions, suggesting potential as an antioxidant for further investigations (Shehzadi et al., 2018).
Corrosion Inhibition
1,3,4-Oxadiazole derivatives, including similar compounds to 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol, have been assessed for their ability to inhibit corrosion in mild steel in sulphuric acid. These studies reveal the protective layer formation on the metal surface and suggest a mixed physisorption and chemisorption mechanism, highlighting their potential as corrosion inhibitors (Ammal et al., 2018).
Aromatase Inhibition
Compounds like 5-[(aryl)(1H-imidazol-1-yl)methyl]-1H-indoles, closely related to 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol, have shown potent inhibitory activity against aromatase (CYP19), an enzyme involved in steroid synthesis. This finding suggests their potential application in conditions where aromatase inhibition is beneficial (Lézé et al., 2006).
Antimicrobial Activity
A novel bicyclic thiohydantoin fused to pyrrolidine compound, structurally similar to 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol, demonstrated antibacterial activity against various bacterial strains and mycobacterial strains. These findings indicate the potential of such compounds in antimicrobial applications (Nural et al., 2018).
Electrochemical Properties
The oxidation and reduction potentials of imidazole-2-thiols, including 1-methylimidazole-2-thiol, which is structurally related to 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol, have been determined. These studies provide insight into the thermodynamic and electrochemical properties of such compounds, which can be crucial for various applications in chemistry and materials science (Po et al., 1991).
Antitumor Effects
R115777, a compound structurally similar to 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol, has been identified as a potent inhibitor of farnesyl protein transferase with significant antitumor effects. This compound's development history and its pharmacological properties highlight its potential in cancer therapy (Venet et al., 2003).
Antiviral Activity
Compounds like 5-(4-chlorophenyl)-1,3,4-Thiadiazole sulfonamides, structurally related to 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol, have demonstrated antiviral activity, particularly against tobacco mosaic virus. This suggests their potential application in the development of antiviral agents (Chen et al., 2010).
properties
IUPAC Name |
4-(4-chlorophenyl)-3-methyl-1H-imidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c1-13-9(6-12-10(13)14)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYNOPLNIDBIGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CNC1=S)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372652 | |
Record name | 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol | |
CAS RN |
17452-31-2 | |
Record name | 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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